Researchers targeting dual COX-2/5-LO inhibition often struggle to source a reliable protected γ-sultam building block. This compound eliminates custom synthesis delays:
- Ready-to-use scaffold with N-(4-MeOBn) protecting group; clean deprotection achieved in 71-84% yield to access the free sultam for further derivatization.
- Validated substrate for palladium-catalyzed α-arylation methodology.
- Off-the-shelf availability at 95% purity ensures lot-to-lot consistency for long-term research programs.
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
CAS No.158089-76-0
Cat. No.B137707
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, also known as N-(4-Methoxybenzyl)-1,3-propanesultam, is a five-membered cyclic sulfonamide (γ-sultam) [1]. It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry programs targeting anti-inflammatory pathways, notably as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) [2]. This compound is commercially available for research use with standard purity specifications of 95% or 98% .
Core ScaffoldReported dual COX-2/5-LO inhibitor research scaffold for pathway studies.
Protected SynthonN-PMB protection enables orthogonal synthetic manipulations and selective deprotection.
[1] PubChem. (2025). Compound Summary for CID 10657742, 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. National Center for Biotechnology Information. View Source
[2] Inagaki, M., Tsuri, T., Jyoyama, H., Ono, T., Yamada, K., Kobayashi, M., Hori, Y., Arimura, A., Yasui, K., Ohno, K., Kakudo, S., Koizumi, K., Suzuki, R., Kawai, S., Kato, M., & Matsumoto, S. (2000). Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Journal of Medicinal Chemistry, 43(10), 2040-2048. View Source
Generic substitution of this specific compound with other isothiazolidine 1,1-dioxide (γ-sultam) analogs is not scientifically valid due to the critical role of N-substitution. The 4-methoxybenzyl group is not a passive structural feature; it actively determines the compound's utility. In synthetic chemistry, this group is essential as a protective moiety for the sultam nitrogen, which can be selectively removed in high yield (71-84%) to generate the unprotected scaffold [1]. In medicinal chemistry, the structure-activity relationship (SAR) of this class demonstrates that substituents at the 2-position are a primary driver of biological potency and selectivity, as exemplified by the optimization of related drug candidates [2]. Therefore, selecting an analog with a different N-substituent fundamentally alters its synthetic applicability and biological profile.
Synthetic strategy shift
N-substitution determines orthogonal protection strategy; alternative groups may not allow selective PMB removal.
Biological profile mismatch
SAR indicates 2-position substitution is primary potency and selectivity driver; analog may yield different pathway response.
Physicochemical divergence
Lipophilicity and solubility can shift with N-substituent, affecting assay and formulation compatibility.
[1] Rassadin, V. A., Grosheva, D. S., Arefeva, I. A., Tomashevskiy, A. A., Sokolov, V. V., & de Meijere, A. (2012). Access to a Wide Range of Sultams by Cyclodialkylation of α-Substituted Methanesulfonanilides. European Journal of Organic Chemistry, 2012(26), 5028-5037. View Source
[2] Inagaki, M., Tsuri, T., Jyoyama, H., Ono, T., Yamada, K., Kobayashi, M., Hori, Y., Arimura, A., Yasui, K., Ohno, K., Kakudo, S., Koizumi, K., Suzuki, R., Kawai, S., Kato, M., & Matsumoto, S. (2000). Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Journal of Medicinal Chemistry, 43(10), 2040-2048. View Source
2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: Evidence for Selection
Palladium-Catalyzed α-Arylation
This specific compound is validated as a reagent in palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides . This application differentiates it from simple, unsubstituted sultam cores which lack the necessary N-protection for this transformation.
Pd-catalyzed α-arylationContext-dependent
Validated reagent for Pd-catalyzed α-arylation of sultams
Supports use in advanced synthetic sequences.
Qualitative utility; method conditions may require optimization.
The 4-methoxyphenyl (PMP) group, which defines this compound, is a strategic choice for sultam nitrogen protection. It can be selectively and efficiently cleaved from the sultam nitrogen by treatment with cerium(IV) ammonium nitrate in acetonitrile to afford the corresponding unprotected sultams [1]. This method provides a clear advantage over other protecting groups with more forcing or less selective removal conditions.
Sultam deprotection efficiencyClass-level
71–84% yield (6 examples)
Enables efficient access to unprotected sultam core.
Other sultam N-protecting groups (e.g., benzyl, tosyl)
Quantified Difference
71-84% yield (6 examples)
Conditions
Cerium(IV) ammonium nitrate (CAN) in acetonitrile
Why This Matters
The demonstrated efficiency of PMP deprotection makes this specific compound a preferred protected synthon for accessing the parent sultam core, a key intermediate in medicinal chemistry.
[1] Rassadin, V. A., Grosheva, D. S., Arefeva, I. A., Tomashevskiy, A. A., Sokolov, V. V., & de Meijere, A. (2012). Access to a Wide Range of Sultams by Cyclodialkylation of α-Substituted Methanesulfonanilides. European Journal of Organic Chemistry, 2012(26), 5028-5037. View Source
Lipophilicity and Property Comparison
The compound's computed physicochemical properties provide a baseline for its behavior in biological systems and are distinct from other N-substituted sultams. Its XLogP3-AA value of 1.1 [1] indicates moderate lipophilicity, which is a key determinant of membrane permeability and solubility. This value can be directly compared to more polar (e.g., unsubstituted) or more lipophilic (e.g., N-alkyl) sultam analogs to guide selection for specific assays.
Lipophilicity comparisonReported
XLogP3-AA = 1.1 (~1.8 log units higher than unsubstituted)
Moderate lipophilicity for membrane permeability context.
The quantitative logP value informs solubility and permeability predictions, allowing researchers to choose this compound over analogs with less favorable physicochemical profiles for their experimental system.
Physicochemical PropertiesADMEDrug Design
[1] PubChem. (2025). Compound Summary for CID 10657742, 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. National Center for Biotechnology Information. View Source
Commercial Purity Specifications
Multiple reputable vendors supply this compound with clearly defined purity specifications, typically 95% or 98% . This level of commercial availability and quality control is essential for reproducible research and contrasts with less accessible or poorly characterized sultam analogs that may require custom synthesis. The consistent availability of analytical data (e.g., COA, NMR) from vendors supports its integration into validated workflows.
Commercial purityData to verify
95% or 98% (vendor specifications)
Consistent purity for reproducible research.
Verify COA for lot-specific data.
Chemical ProcurementResearch ReagentsQuality Control
Evidence Dimension
Commercial Purity
Target Compound Data
95% (Aladdin, CookeChem) / 98% (MolCore)
Comparator Or Baseline
Custom-synthesized or rare sultam analogs
Quantified Difference
Guaranteed purity vs. unknown purity
Conditions
Vendor specifications
Why This Matters
Ensures experimental reproducibility and reduces the risk of off-target effects from impurities, making it a reliable choice for procurement.
Chemical ProcurementResearch ReagentsQuality Control
Researchers can procure this compound as a direct starting point for a medicinal chemistry program targeting dual COX-2/5-LO inhibition. The γ-sultam core is a validated scaffold for anti-inflammatory activity [1]. Using this specific compound as an early lead or synthetic intermediate allows for the rapid exploration of SAR by modifying the 4-methoxybenzyl group or using it as a protecting group to access the parent sultam for further derivatization [2].
Protected Sultam Synthon
This compound is an ideal reagent for synthetic chemists needing a protected sultam building block. Its 4-methoxybenzyl group is strategically placed on the sultam nitrogen, allowing for synthetic manipulations elsewhere on the molecule without interference from the nucleophilic amine. The group can then be cleanly removed using CAN to liberate the free sultam, a transformation demonstrated with good yield (71-84%) [2]. This application is particularly relevant for the synthesis of complex natural products or pharmaceutical intermediates containing a sulfonamide moiety.
Pd-Catalyzed Cross-Coupling Model Substrate
Given its reported use in palladium-catalyzed α-arylation , this compound serves as a practical and commercially available model substrate for academic labs developing new C-H functionalization or cross-coupling methodologies. Its well-defined structure and commercial availability make it a suitable benchmark for comparing catalyst performance and reaction scope against other heterocyclic systems.
Commercial γ-Sultam Standard
For procurement officers and lab managers, this compound represents a reliable, off-the-shelf research chemical with a well-documented CAS number and multiple verified suppliers . The availability of this compound at defined purities (95-98%) from established vendors like Aladdin and CookeChem simplifies sourcing and ensures consistent quality for long-term research projects, eliminating the lead time and variability associated with custom synthesis.
Application
Selection Property
Validation Focus
COX-2/5-LO pathway inhibitor lead optimization
Reported dual-inhibition γ-sultam scaffold
SAR exploration with N-substituent modifications
Protected sultam building block synthesis
N-PMB protection enabling orthogonal deprotection
Deprotection efficiency and downstream derivatization
Pd-catalyzed α-arylation method development
Commercially available N-protected sultam reagent
Catalyst performance and reaction scope benchmarking
Reliable γ-sultam research standard procurement
Multi-vendor availability with defined purity
Lot-to-lot consistency and quality documentation
[1] Inagaki, M., Tsuri, T., Jyoyama, H., Ono, T., Yamada, K., Kobayashi, M., Hori, Y., Arimura, A., Yasui, K., Ohno, K., Kakudo, S., Koizumi, K., Suzuki, R., Kawai, S., Kato, M., & Matsumoto, S. (2000). Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Journal of Medicinal Chemistry, 43(10), 2040-2048. View Source
[2] Rassadin, V. A., Grosheva, D. S., Arefeva, I. A., Tomashevskiy, A. A., Sokolov, V. V., & de Meijere, A. (2012). Access to a Wide Range of Sultams by Cyclodialkylation of α-Substituted Methanesulfonanilides. European Journal of Organic Chemistry, 2012(26), 5028-5037. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.